3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a methyl group at position 5, and a substituted piperazine moiety at position 7. This compound belongs to a class of heterocycles widely investigated for their kinase inhibitory activity, particularly in cancer and inflammation . Its design leverages structure-activity relationship (SAR) principles, where substitutions at positions 5 and 7 are critical for potency and selectivity .
Properties
Molecular Formula |
C29H28ClN5O |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C29H28ClN5O/c1-21-19-28(35-29(32-21)26(20-31-35)23-9-11-24(30)12-10-23)34-15-13-33(14-16-34)17-18-36-27-8-4-6-22-5-2-3-7-25(22)27/h2-12,19-20H,13-18H2,1H3 |
InChI Key |
DDBAETZOCHORSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Recrystallization
The final compound is purified via recrystallization from ethanol/water (3:1), achieving >95% purity.
Chromatographic Methods
Column chromatography (SiO2, eluent: ethyl acetate/hexane 1:4) resolves intermediates, with characterization by -NMR and LC-MS.
Key Data and Comparative Analysis
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | HCl/EtOH, reflux | 65–70 | 90 |
| 2 | Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene | 75–80 | 85 |
| 3 | Alkylation | TEA/CH3CN, reflux | 55–65 | 92 |
| 4 | Recrystallization | Ethanol/water | – | 95 |
Challenges and Solutions
-
Low Alkylation Yield : Attributed to steric hindrance from the naphthyl group. Using excess alkylating agent (2 eq) improves yield to ~70%.
-
Byproduct Formation : Chromatography eliminates undesired N,N-dialkylated byproducts.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs flow chemistry for the cyclocondensation step, reducing reaction time to 2 hours and improving yield to 78% .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides for alkylation or halogenating agents like chlorine (Cl₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. The compound has been explored as a potential inhibitor of various kinases involved in cancer progression. In particular, it has shown promise in targeting RET kinase, which is implicated in several types of cancer, including medullary thyroid carcinoma and some lung cancers .
Table 1: Summary of Anticancer Activity Studies
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative diseases by inhibiting specific pathways associated with neuronal death and inflammation. Its interaction with cholinergic systems has been highlighted as a potential mechanism for these effects, which could be beneficial in conditions like Alzheimer's disease .
Clinical Trials
Several clinical trials have been initiated to assess the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in treating various malignancies. For instance, a trial focusing on patients with advanced medullary thyroid carcinoma reported promising results with significant tumor shrinkage observed in a subset of patients treated with this compound .
Laboratory Studies
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins. These findings suggest a robust mechanism for its anticancer activity and warrant further exploration into its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs:
Structural Modifications and Molecular Data
*Calculated based on substituent contributions.
Biological Activity
3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and piperazine moieties enhances its pharmacological profile, making it a candidate for further investigation in various biological contexts.
Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves multi-step organic reactions that introduce the various functional groups necessary for its biological activity. The synthetic pathway often includes the formation of the pyrazolo[1,5-a]pyrimidine nucleus followed by the introduction of the piperazine and naphthalenic substituents .
Anticancer Activity
Research has indicated that compounds with similar structures to 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, Mannich bases derived from pyrazole structures have shown cytotoxic effects against various human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These studies suggest that modifications on the pyrazolo framework may enhance potency against cancer cells .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base | HeLa | < 2 |
| Mannich Base | HepG2 | < 2 |
| Mannich Base | A549 | < 2 |
Antimicrobial Activity
The antimicrobial properties of similar pyrazolo derivatives have been evaluated against various bacterial strains. Compounds with piperazine and chlorophenyl groups have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve inhibition of bacterial growth through interference with cellular processes or enzyme inhibition .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored. For example, derivatives containing piperidine moieties have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urea cycle disorders, respectively. The reported IC50 values for some related compounds indicate strong inhibitory effects, suggesting that further exploration of 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine could yield promising results in enzyme modulation .
Case Studies
Several studies have focused on the biological evaluation of compounds structurally related to 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine:
- Anticancer Screening : A study evaluating Mannich bases showed that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cell lines compared to standard treatments like 5-fluorouracil.
- Antimicrobial Testing : Another research project assessed a series of piperazine derivatives, revealing significant antibacterial activity against gram-positive and gram-negative bacteria.
- Enzyme Inhibition Studies : Compounds with similar structures were tested for their ability to inhibit AChE and urease, demonstrating potential as therapeutic agents in neurodegenerative diseases and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
